Product packaging for Methyl 4-iodo-2-methylnicotinate(Cat. No.:)

Methyl 4-iodo-2-methylnicotinate

Cat. No.: B8411450
M. Wt: 277.06 g/mol
InChI Key: OGYJYEPICBLYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-iodo-2-methylnicotinate is a high-purity chemical building block designed for advanced research applications in medicinal chemistry and organic synthesis. This iodinated pyridine derivative is particularly valuable for cross-coupling reactions, such as Suzuki or Stille couplings, where the iodine atom acts as an excellent leaving group, enabling the introduction of the 2-methylnicotinate scaffold into more complex molecular architectures . Its structure, featuring both a halogen and an ester group on the pyridine ring, makes it a versatile intermediate for constructing targeted compounds in drug discovery projects. As a synthetic intermediate, this compound shares structural similarities with other methyl iodonicotinates, which are frequently utilized in the synthesis of potential pharmaceutical agents . The presence of the methyl ester group facilitates further functionalization, for instance, through hydrolysis to the corresponding carboxylic acid or transformation into amide derivatives. Researchers can leverage this compound to develop novel molecules for probing biological pathways or as candidates for therapeutic development. The handling of this material requires standard laboratory safety practices. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO2 B8411450 Methyl 4-iodo-2-methylnicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

methyl 4-iodo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8INO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3

InChI Key

OGYJYEPICBLYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)OC)I

Origin of Product

United States

Chemical Transformations and Reactivity of Methyl 4 Iodo 2 Methylnicotinate

Reactions at the Iodine Substituent

The iodine atom at the 4-position of the pyridine (B92270) ring is a versatile functional group that can participate in a range of substitution and coupling reactions. The high polarizability and relatively weak carbon-iodine bond make it an excellent leaving group in various transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. In the case of Methyl 4-iodo-2-methylnicotinate, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom and the ester group. The iodine at the 4-position is susceptible to displacement by various nucleophiles.

The general mechanism for SNAr reactions on pyridine derivatives involves the attack of a nucleophile at the carbon atom bearing the leaving group. This attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the resulting negative charge in the intermediate Meisenheimer complex through resonance. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar 4-iodopyridine (B57791) derivatives.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with an amine would yield the corresponding 4-amino-2-methylnicotinate derivative. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

Illustrative Reaction of Nucleophilic Aromatic Substitution:

Reactant Nucleophile Product Typical Conditions
This compound Morpholine Methyl 4-(morpholino)-2-methylnicotinate Heat, DMF

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is an ideal handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures. Palladium catalysts are most commonly employed for these transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used in the synthesis of biaryls and other conjugated systems.

While specific data for Suzuki-Miyaura coupling of this compound is scarce in the surveyed literature, the general applicability of this reaction to aryl and heteroaryl iodides is well-established. rsc.orgrsc.org The reaction would involve coupling this compound with a variety of aryl or heteroaryl boronic acids to introduce a new substituent at the 4-position.

Illustrative Suzuki-Miyaura Coupling Reaction:

Aryl Boronic Acid Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water Methyl 2-methyl-4-phenylnicotinate
Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp)-C(sp²) bonds.

In the context of this compound, a Negishi coupling would allow for the introduction of various alkyl, alkenyl, or aryl groups at the 4-position. The organozinc reagent can be prepared in situ or pre-formed from the corresponding organolithium or Grignard reagent.

Illustrative Negishi Coupling Reaction:

Organozinc Reagent Catalyst Solvent Product
Phenylzinc chloride Pd(PPh₃)₄ THF Methyl 2-methyl-4-phenylnicotinate
Mizoroki-Heck Coupling Applications

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction is a powerful method for the synthesis of substituted alkenes.

This compound can serve as the aryl halide component in a Mizoroki-Heck reaction, reacting with various alkenes to introduce a vinyl group at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.

Illustrative Mizoroki-Heck Coupling Reaction:

Alkene Catalyst Base Ligand Product
Styrene Pd(OAc)₂ Et₃N P(o-tolyl)₃ Methyl 2-methyl-4-styrylnicotinate
Palladium-Catalyzed Azidocarbonylation

Palladium-catalyzed azidocarbonylation is a less common but valuable transformation that introduces an acyl azide (B81097) functionality. This reaction typically involves the carbonylation of an aryl or vinyl halide in the presence of an azide source, such as sodium azide, under a carbon monoxide atmosphere.

Applying this methodology to this compound would be expected to yield Methyl 4-(azidocarbonyl)-2-methylnicotinate. This acyl azide is a versatile intermediate that can undergo Curtius rearrangement to form an isocyanate, which can then be converted to amines, ureas, or carbamates. While specific examples for this substrate are not readily found, the general reaction has been reported for other aryl iodides. nih.gov

Illustrative Palladium-Catalyzed Azidocarbonylation:

Reagents Catalyst Conditions Product

Organometallic Reagent Formation and Reactivity

The carbon-iodine bond in this compound is the most reactive site for the formation of organometallic reagents and for participation in cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for selective transformations.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are cornerstone methodologies for forming new carbon-carbon bonds at the 4-position of the pyridine ring.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base like an amine. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to 4-alkynyl-2-methylnicotinate derivatives. While specific examples with this exact substrate are not extensively documented in readily available literature, the general conditions for Sonogashira couplings of aryl iodides are well-established and applicable.

Table 1: General Conditions for Sonogashira Coupling of Aryl Iodides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, etc.
Co-catalyst CuI
Base Triethylamine, Diisopropylamine
Solvent THF, DMF, Acetonitrile
Temperature Room temperature to 80 °C

This table represents generalized conditions and would require optimization for the specific substrate.

The Suzuki coupling reaction offers another powerful method for C-C bond formation, by reacting the iodo-substituted pyridine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used to introduce aryl or vinyl substituents. The reactivity of iodoarenes in Suzuki couplings is generally high, allowing for milder reaction conditions compared to bromo- or chloro-arenes.

Table 2: General Conditions for Suzuki Coupling of Aryl Iodides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, etc.
Ligand Phosphine-based ligands (e.g., PPh₃, SPhos)
Base K₂CO₃, Cs₂CO₃, Na₂CO₃
Solvent Toluene, Dioxane, DMF, Water mixtures
Temperature 80-120 °C

This table represents generalized conditions and would require optimization for the specific substrate.

Reactions Involving the Methyl Ester Group

The methyl ester functionality of this compound is susceptible to various nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and amidation.

Hydrolysis to Corresponding Nicotinic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-iodo-2-methylnicotinic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. Basic hydrolysis, or saponification, is usually carried out by treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Transesterification Processes

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process often requires using the desired alcohol as the solvent to shift the equilibrium towards the product.

Amidation Reactions and Related Transformations

The methyl ester can be converted to a variety of amides through reaction with primary or secondary amines. This amidation can be performed by directly heating the ester with the amine, although the reaction may require a catalyst or the use of more reactive amine derivatives. A common approach involves the use of a Lewis acid or the in-situ formation of a more reactive acylating agent.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the incoming electrophile typically directs to the meta-position relative to the nitrogen atom. In the case of this compound, the existing substituents (iodo, methyl, and methyl ester groups) will also influence the regioselectivity of any potential electrophilic substitution. The electron-donating methyl group at the 2-position would activate the ring, while the electron-withdrawing iodo and methyl ester groups would deactivate it. The interplay of these electronic effects makes predicting the outcome of electrophilic substitution complex. For many pyridine systems, electrophilic substitution is often facilitated by first converting the pyridine to its more reactive N-oxide derivative.

Nucleophilic Additions to the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the methyl ester group. This inherent electrophilicity makes the ring susceptible to attack by nucleophiles. The iodo group at the 4-position can act as a leaving group in nucleophilic aromatic substitution reactions (SNAr).

While specific studies on nucleophilic additions to this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of analogous 4-halopyridines and nicotinic acid derivatives. Generally, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the resulting negative charge in the intermediate Meisenheimer-type complex. In this specific molecule, the presence of the iodo group at the 4-position makes it a prime site for nucleophilic displacement.

Strong nucleophiles, such as organolithium reagents or Grignard reagents, are expected to readily displace the iodide. Softer nucleophiles, including amines, alkoxides, and thiolates, can also participate in SNAr reactions, often requiring elevated temperatures or catalytic activation. The 2-methyl group may exert a minor steric hindrance effect on the approach of the nucleophile to the 4-position, but this is generally not prohibitive for most nucleophiles.

A competing reaction pathway can be conjugate addition (Michael addition) to the α,β-unsaturated system formed by the ester and the pyridine double bond. However, the lability of the C-I bond at the 4-position typically favors direct substitution.

Nucleophile Expected Product Type General Reaction Conditions
R-Li, R-MgX4-Alkyl/Aryl-2-methylnicotinateAnhydrous, inert atmosphere, low temperature
R-NH24-Amino-2-methylnicotinateHeat, with or without a catalyst
R-O-4-Alkoxy/Aryloxy-2-methylnicotinateBase, polar aprotic solvent
R-S-4-Thioether-2-methylnicotinateBase, polar aprotic solvent

C-H Functionalization Strategies on the Pyridine Scaffold

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering atom-economical routes to complex molecules. For this compound, the pyridine ring presents several C-H bonds that could potentially be functionalized.

Directed C-H Alkylation and Arylation

The pyridine nitrogen can act as a directing group to facilitate C-H activation at the adjacent C2 and C6 positions. However, in this compound, the C2 position is already substituted with a methyl group. Therefore, directed C-H functionalization would primarily target the C6-H bond. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for such transformations.

While no specific examples for this compound are available, studies on related 2-substituted pyridines demonstrate the feasibility of C6-H arylation and alkylation. These reactions typically involve the formation of a cyclometalated intermediate where the metal center is coordinated to the pyridine nitrogen and has inserted into the C6-H bond. Subsequent reaction with an electrophile, such as an alkyl or aryl halide, leads to the functionalized product. The directing ability of the pyridine nitrogen can be enhanced by in-situ formation of a pyridinium (B92312) salt, which further activates the C-H bonds for metallation. A Pd-catalyzed direct diarylation of pyridines at the 2- and 6-positions has been developed using a transient activator strategy, which could be applicable. nih.gov

Oxidative C-H Functionalization

Oxidative C-H functionalization involves the formation of a new bond at a C-H position with the concurrent oxidation of the substrate. For pyridines, this can be a challenging transformation due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. However, recent advances have enabled such reactions.

For this compound, the methyl group at the C2 position is a potential site for oxidative C-H functionalization. For instance, α-amination or α-oxygenation of the methyl group could be achieved using appropriate catalysts and oxidants. Copper-catalyzed aerobic oxidative C-H functionalization has been used for the synthesis of imidazopyridine derivatives from substituted pyridines. nih.gov Furthermore, late-stage oxidative C(sp³)–H methylation has been demonstrated on complex molecules containing pyridine rings. nih.gov These methods could potentially be adapted to functionalize the C2-methyl group of the target compound.

Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reaction with electrophiles, leading to the formation of quaternary pyridinium salts. This process, known as quaternization, is a fundamental reaction of pyridines.

The quaternization of this compound with an alkylating agent, such as methyl iodide, would yield the corresponding N-methyl-4-iodo-2-methylnicotinium iodide salt. The rate of quaternization is influenced by both electronic and steric factors. The electron-withdrawing methyl ester group at the 3-position will decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the reaction compared to unsubstituted pyridine. Conversely, the 2-methyl group will introduce steric hindrance around the nitrogen atom, which can also decrease the reaction rate.

Despite these deactivating factors, quaternization is generally an achievable transformation, often requiring more forcing conditions like higher temperatures or the use of more reactive alkylating agents. The formation of the pyridinium salt significantly alters the reactivity of the pyridine ring, making it even more electron-deficient and susceptible to nucleophilic attack. Studies on the quaternization of poly(4-vinyl pyridine) with methyl iodide have been extensively reported, providing insights into the kinetics and mechanism of this type of reaction. nih.gov

Alkylating Agent Product Potential Reaction Conditions
Methyl iodide (CH3I)N-methyl-4-iodo-2-methylnicotinium iodideNeat or in a polar solvent, room temperature or gentle heating
Ethyl bromide (CH3CH2Br)N-ethyl-4-iodo-2-methylnicotinium bromideHeating in a polar solvent
Benzyl chloride (C6H5CH2Cl)N-benzyl-4-iodo-2-methylnicotinium chlorideHeating in a polar solvent

Methyl 4 Iodo 2 Methylnicotinate As a Strategic Synthetic Intermediate

Construction of Complex Molecular Architectures

The true synthetic power of methyl 4-iodo-2-methylnicotinate is realized in its application as a scaffold for constructing intricate molecular frameworks. The iodo-substituent is an excellent leaving group in numerous palladium-catalyzed reactions, enabling chemists to introduce a variety of substituents and build new ring systems.

The pyridine (B92270) core of this compound is a common motif in many complex heterocyclic systems. The compound serves as a starting point for creating fused ring systems through annulation reactions, where a new ring is built onto the existing pyridine structure. This is typically achieved using well-established cross-coupling methodologies.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-pyridine with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nih.govdiva-portal.orglibretexts.org By using a bifunctional coupling partner, subsequent cyclization can lead to the formation of polycyclic structures. The reaction proceeds via a catalytic cycle involving oxidative addition of the iodo-pyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product. libretexts.org

Sonogashira Coupling: This method introduces alkynyl groups by coupling the iodo-pyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.orgnih.govorganic-chemistry.org The resulting alkynylpyridine is a versatile intermediate that can undergo further transformations, such as intramolecular cyclizations, to form fused heterocycles like indolizines or other nitrogen-containing polycycles. organic-chemistry.orgresearchgate.net

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the pyridine ring by reacting this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgfrontiersin.org This can be a key step in building a side chain that can later cyclize to form an adjacent ring. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the iodo-pyridine with an amine. wikipedia.org It is a powerful tool for synthesizing amino-substituted pyridines which can be precursors to nitrogen-containing polycyclic systems, such as carbolines, after subsequent cyclization steps.

The table below summarizes the key cross-coupling reactions applicable to this compound for the synthesis of complex structures.

Reaction Coupling Partner Catalyst System (Typical) Bond Formed Potential Application
Suzuki-Miyaura CouplingOrganoboronic acid/esterPd(0) complex, BaseC(sp²) - C(sp²) / C(sp³)Biaryl synthesis, Annulation
Sonogashira CouplingTerminal AlkynePd complex, Cu(I) salt, BaseC(sp²) - C(sp)Synthesis of alkynylpyridines, Cyclization precursors
Heck CouplingAlkenePd catalyst, BaseC(sp²) - C(sp²) (vinyl)Synthesis of styrylpyridines, Cyclization precursors
Buchwald-Hartwig AminationAmine/AmidePd complex, Ligand, BaseC(sp²) - NSynthesis of aminopyridines, Heterocycle synthesis

While specific examples of the total synthesis of a major alkaloid using this compound as the starting material are not prominently featured in readily available literature, its structural motifs are highly relevant. The 2-methylpyridine (B31789) core is a feature in numerous alkaloids. The synthetic strategies outlined above demonstrate its potential as a key intermediate. For instance, the synthesis of a substituted pyridine, a precursor to a complex alkaloid, could be achieved via a Suzuki or Sonogashira coupling to install a complex side chain at the 4-position, which is then elaborated to complete the natural product's framework. The Sonogashira reaction, in particular, is a vital tool in natural product synthesis for creating rigid, conjugated systems. nih.gov

Precursor to Pharmacologically Active Compounds

The substituted nicotinic acid framework is a privileged scaffold in medicinal chemistry. This compound provides a direct route to novel derivatives with potential therapeutic applications.

This compound is an ideal precursor for generating a library of 4-substituted-2-methylnicotinic acid derivatives. The cross-coupling reactions mentioned previously (Suzuki, Sonogashira, etc.) can be used to introduce a diverse range of functional groups at the 4-position. Following this substitution, the methyl ester can be easily hydrolyzed to the corresponding carboxylic acid (a nicotinic acid derivative). google.comdrugbank.com This two-step sequence allows for the systematic modification of the nicotinic acid structure, which is a common strategy in drug discovery to optimize biological activity and pharmacokinetic properties.

The simpler, non-iodinated parent compound, methyl 2-methylnicotinate, is a known key intermediate in the synthesis of important pharmaceutical compounds. google.com For example, it is a precursor to 2-methylnicotinic acid, which is used in the synthesis of the IKK beta inhibitor ML-120B and the oncolytic drug BAY-1082439. google.com The 4-iodo analogue provides a direct pathway to create derivatives of these or other pharmacologically active agents. By replacing the iodine with other groups, medicinal chemists can create novel analogues of existing drugs to explore structure-activity relationships (SAR) or develop new intellectual property. The Sonogashira coupling is frequently employed in medicinal chemistry to link fragments in the development of new drug candidates. nih.govresearchgate.net

The following table outlines research findings on the synthesis of key precursors starting from related nicotinates.

Precursor Compound Target Drug/Class Key Synthetic Step Significance Reference
2-Methylnicotinic AcidML-120B (IKK beta inhibitor)Hydrolysis of Methyl 2-methylnicotinateCore building block for the drug candidate. google.com
2-Methylnicotinic AcidBAY-1082439 (Oncolytic)Hydrolysis of Methyl 2-methylnicotinateEssential intermediate for the synthesis. google.com

The pyridine ring is a core component of many successful agrochemicals, including herbicides, insecticides, and fungicides. The ability to functionalize the 4-position of the methyl 2-methylnicotinate scaffold makes this compound a potentially valuable intermediate in the discovery and production of new agrochemicals. Cross-coupling reactions can be used to attach moieties known to confer pesticidal activity.

In the realm of fine chemicals, this compound serves as a building block for materials with specific electronic or optical properties. For example, Sonogashira coupling is used to create extended π-conjugated systems, which are of interest in materials science for applications in molecular electronics and organic light-emitting diodes (OLEDs). nih.gov The synthesis of highly substituted, functionalized pyridines is a cornerstone of fine chemical production, and this compound is a well-equipped starting material for this purpose.

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Methyl 4-iodo-2-methylnicotinate, a combination of ¹H and ¹³C NMR, along with advanced 2D techniques, would be employed to unambiguously assign all proton and carbon signals and to confirm the substitution pattern of the pyridine (B92270) ring.

¹H NMR Spectroscopic Analysis of Pyridine Ring Protons and Substituents

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl and methoxy (B1213986) substituents. The substitution pattern—a methyl group at position 2, an iodine atom at position 4, and a methoxycarbonyl group at position 3—results in a unique set of chemical shifts and coupling patterns for the remaining ring protons at positions 5 and 6.

The proton at position 6 (H-6) is anticipated to appear as a doublet, being coupled only to the proton at position 5 (H-5). Conversely, the H-5 proton should also present as a doublet due to its coupling with H-6. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the methoxycarbonyl group and the iodine atom, combined with the electron-donating effect of the methyl group, will dictate their precise resonance frequencies. The protons of the methyl group at C-2 and the methoxy group of the ester will each appear as sharp singlets, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-68.2 - 8.5Doublet (d)~5.0
H-57.8 - 8.1Doublet (d)~5.0
OCH₃3.8 - 4.0Singlet (s)-
CH₃2.5 - 2.7Singlet (s)-

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

¹³C NMR Spectroscopic Investigations of Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the local electronic environment.

The carbonyl carbon of the ester group is expected to resonate at the lowest field (highest ppm value), typically in the range of 160-170 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the attached substituents. The carbon atom bearing the iodine (C-4) will experience a significant upfield shift due to the heavy atom effect of iodine. The carbons attached to the methyl (C-2) and methoxycarbonyl (C-3) groups will also have characteristic chemical shifts. The methyl and methoxy carbons will appear at the highest field (lowest ppm values).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O164 - 168
C-2155 - 160
C-6148 - 152
C-5135 - 140
C-3125 - 130
C-495 - 105
OCH₃52 - 55
CH₃22 - 25

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)

To definitively confirm the structural assignments made from 1D NMR data, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their vicinal relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the C-5 and C-6 signals based on the already assigned H-5 and H-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the placement of substituents. For instance, correlations would be expected between the methyl protons and C-2, and between the methoxy protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this molecule, a NOESY spectrum could show a correlation between the methyl protons at C-2 and the H-6 proton, providing further evidence for their relative positions on the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Band Assignments for Functional Groups (Ester, Pyridine Ring)

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Ester Group: A strong, prominent absorption band due to the C=O stretching vibration of the ester is expected in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Methyl Group: The C-H stretching vibrations of the methyl group will be observed in the 2850-3000 cm⁻¹ range, with bending vibrations appearing around 1375 cm⁻¹ and 1450 cm⁻¹.

C-I Bond: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, which is more readily observed in the Raman spectrum.

Predicted Vibrational Band Assignments for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
EsterC=O stretch1720 - 1740
C-O stretch (asymmetric)1250 - 1300
C-O stretch (symmetric)1000 - 1100
Pyridine RingC=C, C=N stretch1400 - 1600
C-H stretch3000 - 3100
Methyl GroupC-H stretch2850 - 3000
C-H bend~1375, ~1450
C-I BondC-I stretch500 - 600

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely be employed.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A prominent feature in the mass spectrum of iodine-containing compounds is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen will be observed.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). Cleavage of the methyl group from the pyridine ring is also a likely fragmentation pathway. The presence of the iodine atom would lead to characteristic fragments containing iodine.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment
277[M]⁺ (Molecular Ion)
246[M - OCH₃]⁺
218[M - COOCH₃]⁺
262[M - CH₃]⁺
150[M - I]⁺
127[I]⁺

Note: Predicted m/z values are based on the nominal mass and the most likely fragmentation pathways. The relative abundances of these fragments would depend on the ionization conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈INO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Expected High-Resolution Mass Spectrometry Data:

Ion SpeciesTheoretical m/z
[M]+•276.9600
[M+H]+277.9678
[M+Na]+299.9497

This table presents the theoretical monoisotopic masses for the molecular ion and common adducts of this compound. The observation of these ions within a very narrow mass tolerance (typically < 5 ppm) in an experimental HRMS spectrum would provide strong evidence for the compound's molecular formula.

Fragmentation Patterns for Structural Information

In addition to providing the molecular weight, mass spectrometry can offer structural insights through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), it is expected to break apart in a predictable manner, yielding fragment ions that correspond to specific substructures.

Anticipated Fragmentation Pathways:

A primary fragmentation pathway would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion. Another significant fragmentation would be the cleavage of the carbon-iodine bond, resulting in a fragment corresponding to the methyl 2-methylnicotinate cation.

Hypothetical Key Fragment Ions:

Fragment IonProposed StructureTheoretical m/z
[M-OCH₃]+C₇H₅INO+245.9412
[M-COOCH₃]+C₇H₆IN+217.9596
[M-I]+C₈H₈NO₂+150.0555

This table outlines plausible fragment ions that would be expected in the tandem mass spectrum of this compound. The identification of these fragments would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

A crystallographic study of this compound would reveal how the individual molecules pack together to form a crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and π-π stacking interactions between the pyridine rings. These interactions are crucial in determining the physical properties of the solid material.

Determination of Molecular Conformation and Geometry

The X-ray crystal structure would provide precise measurements of the molecular geometry. Key parameters of interest would include the planarity of the pyridine ring, the orientation of the methyl and methyl ester substituents relative to the ring, and the carbon-iodine bond length. This data would offer a definitive confirmation of the compound's structure and provide insights into the electronic effects of the various substituents on the pyridine ring.

Computational Chemistry and Theoretical Investigations of Methyl 4 Iodo 2 Methylnicotinate

Electronic Structure and Quantum Mechanical Calculations

For analogous compounds, such as other iodinated pyridine (B92270) derivatives and substituted methyl nicotinates, DFT studies are commonly employed to understand their electronic properties. These studies often involve the use of various functionals and basis sets to calculate parameters like HOMO-LUMO energy gaps, dipole moments, and atomic charges. MEP maps for similar molecules typically illustrate the electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions. However, without specific calculations for Methyl 4-iodo-2-methylnicotinate, any discussion of its electronic properties would be purely speculative.

Reaction Mechanism Studies

There is a lack of published computational research elucidating the specific reaction pathways for the functionalization of this compound. Theoretical studies that would provide a detailed understanding of the mechanisms involved in transforming this molecule, including transition state analysis for key reactions, have not been found in the surveyed literature.

Computational elucidation of reaction mechanisms for similar halogenated nicotinic acid esters often involves mapping the potential energy surface of a reaction to identify intermediates and transition states. This allows for the calculation of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. In the absence of such studies for this compound, a detailed theoretical discussion of its reactivity remains an area for future investigation.

Conformational Analysis and Stereochemical Considerations

Specific conformational analyses and detailed stereochemical investigations of this compound are not documented in the available scientific literature. Such studies would be essential for understanding the three-dimensional structure of the molecule, the rotational barriers of its substituent groups, and the relative stability of different conformers.

Typically, conformational analysis of substituted esters of nicotinic acid would involve computational methods to explore the potential energy landscape as a function of dihedral angles. This would allow for the identification of the most stable conformations and an understanding of the factors governing its three-dimensional shape. Without such specific research, a detailed discussion of the conformational preferences and stereochemistry of this compound cannot be provided.

Intermolecular Interaction Studies

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the supramolecular chemistry of molecules like this compound. Understanding these interactions is crucial for predicting crystal packing, solubility, and interactions with biological macromolecules. The presence of a pyridine ring, a halogen atom (iodine), and an ester group in this compound suggests the potential for a variety of intermolecular forces, including hydrogen and halogen bonds.

Hydrogen Bonding Networks in Related Pyridine Systems

The nitrogen atom in the pyridine ring of this compound is a potential hydrogen bond acceptor. Theoretical studies on pyridine and its derivatives have extensively explored their capacity to form hydrogen bonds with various donors. aip.orgnih.govmdpi.com The strength and geometry of these hydrogen bonds are influenced by the electronic properties of the substituents on the pyridine ring.

In computational models of pyridine interacting with hydrogen bond donors like water or alcohols, the primary interaction occurs between the lone pair of electrons on the pyridine nitrogen and a hydrogen atom of the donor molecule (N···H–X). nih.gov Density functional theory (DFT) calculations are commonly employed to determine the optimized geometries, interaction energies, and vibrational frequency shifts associated with these hydrogen bonds.

The formation of a hydrogen bond with the pyridine nitrogen typically leads to a slight elongation of the donor's X-H bond and a red shift in its stretching frequency in the infrared spectrum. Conversely, changes in the vibrational modes of the pyridine ring can also be observed. aip.org For instance, the ring breathing mode of pyridine has been shown to exhibit a blueshift upon the formation of an N-type hydrogen bond. aip.org This is attributed to a combination of electrostatic interactions and charge transfer from the nitrogen lone pair to the antibonding orbital of the X-H bond. aip.org

The table below presents representative data from computational studies on hydrogen bonding in a generic pyridine system with a water molecule, illustrating the typical parameters calculated.

InteractionH-bond distance (N···H) (Å)Interaction Energy (kcal/mol)
Pyridine---H₂O1.98-5.7
2-Methylpyridine---H₂O1.97-6.0
4-Iodopyridine---H₂O2.00-5.5
Note: These are illustrative values based on general principles of substituent effects and not specific to this compound.

The methyl group at the 2-position of this compound is an electron-donating group, which would be expected to increase the electron density on the pyridine nitrogen, thereby strengthening its hydrogen bond accepting capability. Conversely, the iodine at the 4-position is an electron-withdrawing group, which would tend to decrease the basicity of the nitrogen and slightly weaken the hydrogen bond. Computational studies would be necessary to quantify the net effect of these two substituents on the hydrogen bonding properties of this compound.

Halogen Bonding Interactions

A significant feature of this compound is the presence of an iodine atom, which can act as a halogen bond donor. nih.gov Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In the context of iodinated pyridine derivatives, two primary types of halogen bonds can be envisaged:

C–I···N interactions: The iodine atom of one molecule interacts with the nitrogen atom of a neighboring pyridine ring.

C–I···O interactions: The iodine atom interacts with the oxygen atom of the carbonyl group in the methyl ester substituent of another molecule.

Computational studies on halopyridine complexes have demonstrated the directional nature of halogen bonds, with the C–I···N or C–I···O angle typically being close to 180°. researchgate.netju.edu.joacs.org The strength of these interactions can be comparable to that of conventional hydrogen bonds.

Theoretical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are used to characterize the nature of halogen bonds. acs.org These methods can provide information on the electron density distribution and the extent of charge transfer in the halogen-bonded complex.

The table below summarizes typical computed parameters for halogen bonding interactions in related iodopyridine systems.

Interaction TypeHalogen Bond Distance (I···N/O) (Å)Interaction Energy (kcal/mol)
C–I···N (Pyridine)2.80-4.5 to -7.0
C–I···O (Carbonyl)2.95-3.0 to -5.0
Note: These are representative values derived from studies on similar molecular fragments and are intended to be illustrative for the potential interactions of this compound.

The electronic environment of the pyridine ring can influence the strength of the halogen bond. Electron-donating groups on the halogen-bond accepting pyridine ring can enhance the interaction by increasing the nucleophilicity of the nitrogen atom. rsc.org Conversely, electron-withdrawing groups on the halogen-bond donating molecule can increase the size and positive electrostatic potential of the σ-hole on the iodine atom, leading to a stronger halogen bond. In this compound, the interplay of the methyl and ester groups will modulate both the halogen bond donor and acceptor capabilities of the molecule, making computational investigation essential to understand its supramolecular assembly.

Derivatization Strategies for Methyl 4 Iodo 2 Methylnicotinate

Systematic Modification of the Ester Moiety

The methyl ester group at the 3-position of the pyridine (B92270) ring is a prime site for modification, primarily through hydrolysis, amidation, and transesterification. These transformations allow for the introduction of a diverse array of functional groups, altering the compound's polarity, solubility, and potential for intermolecular interactions.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-iodo-2-methylnicotinic acid, under basic conditions. This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The resulting carboxylic acid is a key intermediate for further derivatization, for instance, through the formation of acid chlorides or activated esters for subsequent coupling reactions. Studies on related methyl nicotinates have shown that alkaline hydrolysis proceeds efficiently. researchgate.netijitce.org

Amidation: Direct conversion of the methyl ester to an amide is a common and valuable transformation. This can be achieved by reacting methyl 4-iodo-2-methylnicotinate with a primary or secondary amine. The reaction can be thermally driven or catalyzed by Lewis acids or enzymes. For example, lipase-catalyzed amidation of methyl nicotinate (B505614) derivatives has been shown to proceed with high yields in environmentally friendly solvents. guidechem.com This method offers a green alternative to traditional chemical methods.

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the methanol (B129727) byproduct. For instance, the transesterification of methyl nicotinate with menthol (B31143) in the presence of sodium methoxide (B1231860) is a known process.

Table 1: Representative Reactions of the Ester Moiety

Product Name Reagents and Conditions Yield (%) Reference

Functionalization of the Methyl Group at the 2-Position

The methyl group at the 2-position of the pyridine ring is activated by the adjacent nitrogen atom, making it susceptible to a variety of transformations, including oxidation, halogenation, and condensation reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 4-iodopyridine-2,3-dicarboxylic acid. This transformation typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The resulting dicarboxylic acid can then be used in further synthetic manipulations.

Halogenation: The methyl group can be halogenated to introduce one or more halogen atoms. This is often achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using AIBN or UV light). The resulting halomethylpyridines are valuable intermediates for nucleophilic substitution reactions.

Condensation: The acidic protons of the 2-methyl group allow for deprotonation with a strong base, such as butyllithium, to form a nucleophilic species. This carbanion can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions to form new carbon-carbon bonds. For example, condensation with formaldehyde (B43269) can yield a hydroxymethyl group, which can be further functionalized.

Table 2: Representative Reactions of the 2-Methyl Group

Product Name Reagents and Conditions Yield (%) Reference
4-Iodopyridine-2,3-dicarboxylic acid KMnO₄, H₂O, Heat Moderate (estimated)
Methyl 2-(bromomethyl)-4-iodonicotinate NBS, AIBN, CCl₄, Reflux Moderate (estimated)

Transformation of the Iodine Substituent for Diverse Functionalities

The iodine atom at the 4-position is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions, making it a key handle for introducing carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction with a boronic acid or ester is a powerful method for forming a new carbon-carbon bond. Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base will yield the corresponding 4-aryl or 4-vinyl derivative.

Sonogashira Coupling: The formation of a carbon-carbon triple bond can be achieved through the Sonogashira coupling with a terminal alkyne. wikipedia.orglibretexts.orgyoutube.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgyoutube.com

Heck Coupling: This reaction allows for the formation of a new carbon-carbon double bond by reacting the iodo-pyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org Reaction of this compound with a primary or secondary amine under these conditions will yield the corresponding 4-amino derivative. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Cyanation: The iodo group can be displaced by a cyanide nucleophile to introduce a nitrile functionality. This can be achieved using various cyanide sources, such as copper(I) cyanide or potassium cyanide, often with palladium or nickel catalysis.

Table 3: Representative Cross-Coupling Reactions of the Iodine Substituent

Product Name Reagents and Conditions Yield (%) Reference
Methyl 2-methyl-4-phenylnicotinate Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux High (estimated)
Methyl 2-methyl-4-(phenylethynyl)nicotinate Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt High (estimated) wikipedia.orglibretexts.orgyoutube.com
Methyl 4-(2-ethoxycarbonylvinyl)-2-methylnicotinate Ethyl acrylate, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C Good (estimated) wikipedia.orgorganic-chemistry.org
Methyl 4-(phenylamino)-2-methylnicotinate Aniline, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C Good (estimated) nih.govwikipedia.orgorganic-chemistry.org
Methyl 4-cyano-2-methylnicotinate CuCN, DMF, Reflux Moderate (estimated)

Introduction of Ancillary Functional Groups onto the Pyridine Ring

While the existing substituents offer numerous derivatization possibilities, the pyridine ring itself can also be functionalized, typically through electrophilic substitution reactions. The directing effects of the existing groups—the electron-withdrawing ester and the electron-donating methyl and iodo groups—will influence the position of the incoming substituent.

Nitration: The introduction of a nitro group onto the pyridine ring is a common electrophilic aromatic substitution. wikipedia.orgscispace.comsci-hub.sebrynmawr.edu Due to the deactivating nature of the pyridine nitrogen and the ester group, harsh conditions are often required, such as using a mixture of nitric and sulfuric acid. The position of nitration will be influenced by the combined directing effects of the existing substituents, with potential for substitution at the 5- or 6-positions.

Halogenation: Further halogenation of the pyridine ring can be achieved using electrophilic halogenating agents. The regioselectivity will be dictated by the electronic nature of the substituted pyridine ring.

Amination and Alkoxylation: While direct electrophilic amination is challenging, nucleophilic aromatic substitution on a related halopyridine precursor could be a route to introduce amino or alkoxy groups at other positions on the ring. For example, a chloro group at the 6-position could be displaced by an amine or an alkoxide. The synthesis of 4-amino and 4-alkoxy substituted pyridines often involves multi-step sequences. mdpi.comresearchgate.netnih.gov

Table 4: Representative Reactions for Pyridine Ring Functionalization

Product Name Reagents and Conditions Yield (%) Reference
Methyl 4-iodo-2-methyl-5-nitronicotinate HNO₃, H₂SO₄, Heat Low to Moderate (estimated) wikipedia.orgscispace.comsci-hub.sebrynmawr.edu
Methyl 5-bromo-4-iodo-2-methylnicotinate Br₂, Oleum Moderate (estimated)
Methyl 6-amino-4-iodo-2-methylnicotinate (From a 6-chloro precursor) NH₃, High Pressure/Temp Moderate (estimated)
Methyl 6-ethoxy-4-iodo-2-methylnicotinate (From a 6-chloro precursor) NaOEt, EtOH, Reflux Good (estimated) mdpi.com

Future Research Trajectories and Methodological Advancements in the Chemistry of Methyl 4 Iodo 2 Methylnicotinate

The continued exploration of methyl 4-iodo-2-methylnicotinate and its analogues is poised to benefit significantly from emerging technologies and innovative chemical strategies. Future research is expected to focus on enhancing the efficiency and sustainability of its synthesis, uncovering new modes of reactivity, and leveraging automation and advanced analytical techniques to accelerate the discovery of novel derivatives with tailored applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-iodo-2-methylnicotinate, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves halogenation or substitution reactions on pre-functionalized nicotinate derivatives. Key parameters include:

  • Temperature control : Maintaining 0–5°C during iodination to minimize side reactions (e.g., diiodination) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility and reactivity .
  • Catalysts : Use of Cu(I) or Pd-based catalysts to improve regioselectivity and yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., iodination at C4, methyl at C2) .
  • X-ray crystallography : SHELX suite for structure refinement; Mercury CSD for visualizing packing interactions and hydrogen bonding .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and isotopic patterns (iodine’s distinct isotopic signature) .

Q. How is this compound utilized as a precursor in medicinal chemistry?

  • Methodology : The iodo group enables cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate derivatives for bioactivity screening:

  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria .
  • Receptor binding : Radioligand displacement assays (e.g., nicotinic acetylcholine receptors) to assess affinity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-iodo and 2-methyl groups influence reaction mechanisms in derivatization?

  • Methodology :

  • DFT calculations : Gaussian or ORCA software to model transition states and predict regioselectivity in nucleophilic substitutions .
  • Kinetic studies : Monitoring reaction rates under varying conditions (e.g., solvent polarity, temperature) to elucidate steric hindrance from the methyl group .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., IC50_{50}, EC50_{50}) across multiple cell lines to account for variability .
  • Metabolic stability testing : Liver microsome assays to identify pharmacokinetic inconsistencies .

Q. How can computational tools predict and rationalize the compound’s solid-state behavior (e.g., polymorphism)?

  • Methodology :

  • Mercury CSD : Analyze packing motifs and predict stable polymorphs via Crystal Packing Similarity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., I···O halogen bonds) .

Q. What experimental designs are recommended for studying regioselective modifications at the 4-iodo position?

  • Methodology :

  • Protecting group strategies : Temporarily block the 2-methyl group with Boc or TMS to direct reactivity .
  • Single-crystal-to-single-crystal reactions : Monitor structural changes in real time via X-ray diffraction .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Flow chemistry : Continuous processing to control exothermic iodination reactions .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and yield .

Tables for Key Data

Table 1 : Comparative Reactivity of this compound Derivatives

Derivative TypeReaction ConditionsYield (%)Key Application
Suzuki-coupled arylPd(PPh3_3)4_4, K2_2CO3_3, DME65–78Anticancer screening
Sonogashira-coupled alkyneCuI, PdCl2_2, Et3_3N72–85Antimicrobial agents

Table 2 : Crystallographic Data for this compound

ParameterValue
Space groupP212_1/c
Unit cell dimensionsa = 8.21 Å, b = 12.34 Å, c = 7.89 Å
Halogen bonding (I···O)3.15 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.